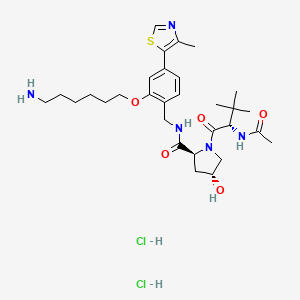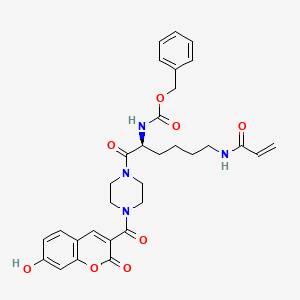
VH032 phenol-linker 2
Vue d'ensemble
Description
VH 032 phénol - lieur 2 est un ligand de protéine von-Hippel-Lindau (VHL) fonctionnalisé utilisé principalement dans la recherche et le développement des PROTAC (chimères de ciblage de la protéolyse). Ce composé incorpore un ligand de ligase E3 plus un lieur alkyle, le rendant prêt pour la conjugaison à un ligand de protéine cible . La formule chimique de VH 032 phénol - lieur 2 est C30H47Cl2N5O5S, et il a une masse moléculaire de 660,7 g/mol .
Applications De Recherche Scientifique
VH 032 phenol - linker 2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTAC molecules, which are designed to target and degrade specific proteins.
Biology: Employed in studies of protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer by degrading disease-causing proteins.
Industry: Utilized in the development of new drug candidates and therapeutic strategies
Mécanisme D'action
VH 032 phénol - lieur 2 exerce ses effets en recrutant la protéine von-Hippel-Lindau (VHL), qui fait partie du complexe ligase E3 ubiquitine. Le composé se lie à la protéine VHL, facilitant l’ubiquitination et la dégradation subséquente des protéines cibles par la voie du protéasome. Ce mécanisme est essentiel à la fonction des molécules PROTAC, qui sont conçues pour dégrader sélectivement des protéines spécifiques .
Analyse Biochimique
Biochemical Properties
VH032 phenol-linker 2 plays a significant role in biochemical reactions. It is a VHL/HIF-1α interaction inhibitor . The compound can bind to an E3 ligase and a target protein simultaneously to induce target ubiquitination and degradation . This interaction with enzymes, proteins, and other biomolecules is fundamental for PROTAC development .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to induce target ubiquitination and degradation can significantly alter cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a VHL/HIF-1α interaction inhibitor, it exerts its effects at the molecular level . The compound’s ability to bind to an E3 ligase and a target protein simultaneously allows it to induce target ubiquitination and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies may observe threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de VH 032 phénol - lieur 2 implique plusieurs étapes, en commençant par la préparation du ligand VHL. Le ligand VHL est fonctionnalisé avec un groupe phénol et un lieur alkyle. La voie de synthèse comprend généralement les étapes suivantes :
Formation du ligand VHL : Le ligand VHL est synthétisé en faisant réagir le (2S,4R)-1-((S)-2-acétamido-3,3-diméthylbutanoyl)-4-hydroxy-N-(2-((6-aminohexyl)oxy)-4-(4-méthylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide avec des réactifs appropriés.
Incorporation du lieur alkyle : Le lieur alkyle est introduit par une série de réactions impliquant l’utilisation de groupes protecteurs et des étapes de déprotection pour assurer la bonne fonctionnalisation du ligand.
Méthodes de production industrielle
La production industrielle de VH 032 phénol - lieur 2 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Les étapes clés comprennent :
Synthèse en vrac des intermédiaires : Production à grande échelle des intermédiaires utilisés dans la synthèse du ligand VHL.
Optimisation des conditions réactionnelles : Ajustement précis des paramètres réactionnels tels que la température, le solvant et le temps de réaction pour obtenir une grande efficacité et un rendement élevé.
Purification et contrôle qualité : Utilisation de techniques telles que la chromatographie et la cristallisation pour purifier le produit final et s’assurer qu’il répond aux normes de qualité.
Analyse Des Réactions Chimiques
Types de réactions
VH 032 phénol - lieur 2 subit diverses réactions chimiques, notamment :
Oxydation : Le groupe phénol peut être oxydé pour former des quinones dans des conditions spécifiques.
Réduction : Le composé peut subir des réactions de réduction, en particulier au niveau des groupes amide et thiazole.
Substitution : Le lieur alkyle permet des réactions de substitution, permettant la conjugaison de différents ligands de protéines cibles.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés pour les réactions d’oxydation.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers conjugués de VH 032 phénol - lieur 2 avec différents ligands de protéines cibles. Ces conjugués sont utilisés dans la recherche PROTAC pour étudier les voies de dégradation des protéines .
Applications de recherche scientifique
VH 032 phénol - lieur 2 a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules PROTAC, qui sont conçues pour cibler et dégrader des protéines spécifiques.
Biologie : Utilisé dans des études sur les interactions protéine-protéine et le système ubiquitine-protéasome.
Médecine : Étudié pour son potentiel dans le développement de thérapies ciblées pour des maladies telles que le cancer en dégradant les protéines causant des maladies.
Industrie : Utilisé dans le développement de nouveaux candidats médicaments et de stratégies thérapeutiques
Comparaison Avec Des Composés Similaires
Composés similaires
VH 032 phénol-alkyleC4-amine : Un composé similaire avec un lieur alkyle plus court, utilisé dans la recherche PROTAC.
VH 032 amine : Un dérivé du ligand VHL avec une poignée fonctionnelle d’amine primaire, utilisée pour la conjugaison aux ligands de protéines cibles.
VH032-thiol-C6-NH2 : Un conjugué ligand-lieur VHL avec un groupe thiol, utilisé dans la technologie PROTAC.
Unicité
VH 032 phénol - lieur 2 est unique en raison de sa fonctionnalisation spécifique avec un groupe phénol et un lieur alkyle, ce qui permet une conjugaison polyvalente à divers ligands de protéines cibles. Cette polyvalence en fait un outil précieux dans le développement de molécules PROTAC et de stratégies de dégradation ciblée des protéines .
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O5S.2ClH/c1-19-26(41-18-33-19)21-10-11-22(25(14-21)40-13-9-7-6-8-12-31)16-32-28(38)24-15-23(37)17-35(24)29(39)27(30(3,4)5)34-20(2)36;;/h10-11,14,18,23-24,27,37H,6-9,12-13,15-17,31H2,1-5H3,(H,32,38)(H,34,36);2*1H/t23-,24+,27-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPHPLMGGQWIRY-SGROTYDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47Cl2N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)

![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)

![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)




![(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol](/img/structure/B611613.png)
![[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B611614.png)


